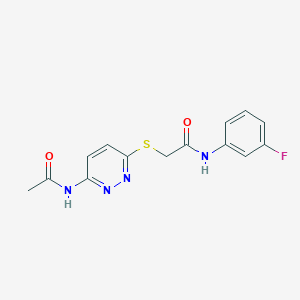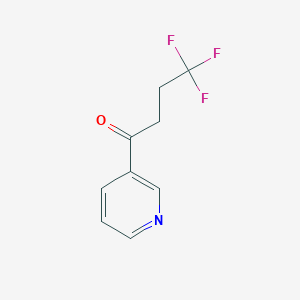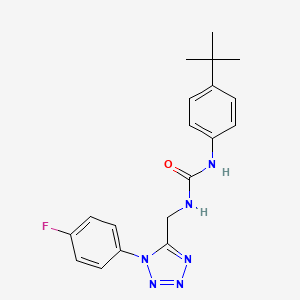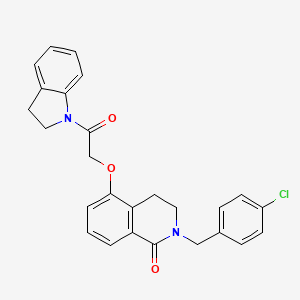![molecular formula C14H15NO3 B2946587 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2192395-81-4](/img/structure/B2946587.png)
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its potent effects on the central nervous system. MDPV is a highly addictive drug and has been associated with several cases of overdose and death. However, despite its potential dangers, MDPV has been a subject of scientific research due to its unique properties and potential therapeutic applications.
Mechanism of Action
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters of these neurotransmitters and blocks their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in a potent stimulatory effect on the central nervous system, leading to increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased arousal and alertness. It also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. Prolonged use of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one can result in neurotoxicity and damage to the dopaminergic system, leading to potential long-term effects on the brain.
Advantages and Limitations for Lab Experiments
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has several advantages for use in laboratory experiments. It is a potent stimulant that can be used to study the effects of neurotransmitter reuptake inhibition on the central nervous system. It can also be used to study the potential therapeutic applications of cathinones. However, the use of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in laboratory experiments is limited due to its potential toxicity and addictive properties. Strict safety protocols must be followed to ensure the safety of researchers and laboratory personnel.
Future Directions
There are several future directions for research on 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one. One area of research is the potential therapeutic applications of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in the treatment of psychiatric disorders. Another area of research is the development of safer and more effective cathinones that can be used in the treatment of neurological disorders. Additionally, research is needed to determine the long-term effects of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one on the brain and the potential for addiction and abuse. Further studies are also needed to determine the safety and efficacy of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in humans.
Conclusion:
In conclusion, 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained popularity in recent years due to its potent effects on the central nervous system. It has been a subject of scientific research due to its unique properties and potential therapeutic applications. However, despite its potential benefits, 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a highly addictive drug that has been associated with several cases of overdose and death. Further research is needed to determine the safety and efficacy of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in humans and to develop safer and more effective cathinones for use in the treatment of neurological disorders.
Synthesis Methods
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is synthesized from piperonal, which is obtained from the essential oil of sassafras. The synthesis involves several steps, including the reduction of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and subsequent reaction with pyrrolidine and acetic anhydride to form 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one. The synthesis of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has been a subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent antidepressant and anxiolytic effects in animal models. 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. However, further research is needed to determine the safety and efficacy of 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one in humans.
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-14(16)15-7-3-4-11(15)10-5-6-12-13(8-10)18-9-17-12/h2,5-6,8,11H,1,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWGUZNSBCSWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


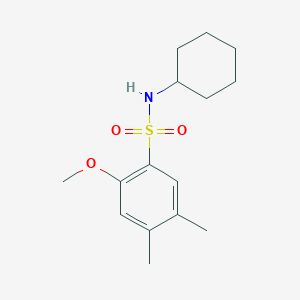
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
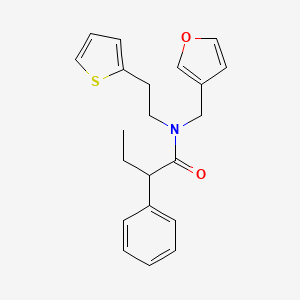
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
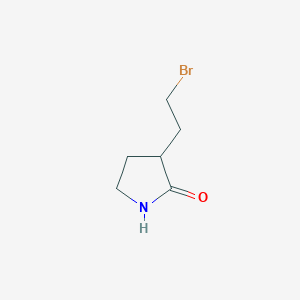
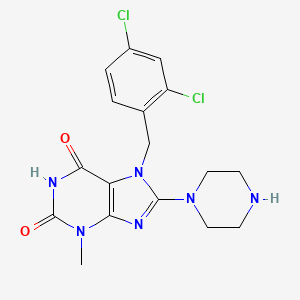
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
